Bestatin trifluoroacetate
Overview
Description
Bestatin trifluoroacetate, also known as Ubenimex, is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. This compound is being studied for its potential use in the treatment of acute myelocytic leukemia and other medical conditions .
Preparation Methods
Bestatin trifluoroacetate can be synthesized through various synthetic routes. One common method involves the conjugation of bestatin to albumin with glutaraldehyde. This method has been used to develop an immunocytochemical method for detecting the uptake of bestatin in the rat intestine and kidney . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Bestatin trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aminopeptidase inhibitors and other protease inhibitors. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bestatin trifluoroacetate has a wide range of scientific research applications. In chemistry, it is used as a protease inhibitor to study enzyme activity and inhibition. In biology, it is used to investigate the role of aminopeptidases in various physiological processes. In medicine, it is being studied for its potential use in the treatment of acute myelocytic leukemia, lung cancer, and nasopharyngeal cancer . Additionally, it has been shown to enhance the efficacy of inactivated vaccines by driving robust and long-lasting immune responses .
Mechanism of Action
The mechanism of action of bestatin trifluoroacetate involves the inhibition of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. These enzymes play a crucial role in various physiological processes, including the regulation of immune responses and the degradation of bioactive peptides. By inhibiting these enzymes, this compound can modulate immune function and influence major biological events such as cell proliferation, secretion, invasion, and angiogenesis .
Comparison with Similar Compounds
Bestatin trifluoroacetate is similar to other protease inhibitors, such as thiorphan and SAHA. it is unique in its ability to inhibit multiple aminopeptidases and leukotriene A4 hydrolase simultaneously. This multi-target inhibition makes it a valuable tool for studying the complex interactions between different proteases and their substrates. Similar compounds include thiorphan, which inhibits enkephalinase, and SAHA, which inhibits histone deacetylases .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOALAMWBTXFYPB-UDYGKFQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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